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Compound of Interest

Compound Name: Anticancer agent 151

Cat. No.: B12388575 Get Quote

In-Depth Technical Guide: Anticancer Agent 151
For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Origin
Compound Name: Anticancer Agent 151 IUPAC Name: (S)-5-chloro-N-(1-((4-

chlorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide Chemical Formula:

C₂₂H₁₈Cl₂N₂O₃ Molecular Weight: 429.3 g/mol CAS Number: 1227476-97-2

Origin: Anticancer Agent 151 is a synthetic compound belonging to the salicylanilide class of

molecules. It is not of natural origin. Its discovery and development are rooted in medicinal

chemistry efforts to explore the therapeutic potential of substituted benzamide derivatives. The

structural design incorporates a salicylamide core linked to an amino acid derivative, a common

strategy in the development of bioactive compounds. While this specific agent is commercially

available for research purposes, detailed public-domain scientific literature exclusively focused

on its anticancer properties is limited. However, extensive research on structurally related 5-

chloro-salicylanilide derivatives provides a strong basis for understanding its synthesis,

mechanism of action, and potential as an anticancer therapeutic.

Synthesis and Characterization
While a specific, published synthesis protocol for Anticancer Agent 151 is not readily available

in the public domain, a probable synthetic route can be inferred from the synthesis of
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structurally analogous compounds, such as those described in the work of Imramovský et al.

(2011) on related 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides.[1][2][3]

[4]

Proposed Experimental Protocol: Synthesis of
Anticancer Agent 151
The synthesis can be envisioned as a multi-step process involving the coupling of a protected

amino acid with a substituted aniline, followed by deprotection and subsequent coupling with a

salicylic acid derivative.

Step 1: Synthesis of (S)-2-amino-N-(4-chlorophenyl)-3-phenylpropanamide

To a solution of N-Boc-(S)-phenylalanine (1 equivalent) in anhydrous dichloromethane

(DCM) at 0°C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

Stir the mixture for 15 minutes.

Add 4-chloroaniline (1.1 equivalents) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain the crude N-Boc protected intermediate.

Purify the crude product by column chromatography on silica gel.

To a solution of the purified N-Boc protected intermediate in DCM, add trifluoroacetic acid

(TFA) (10 equivalents) at 0°C.

Stir the mixture at room temperature for 2-4 hours.
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Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize

the TFA salt.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield (S)-2-amino-N-

(4-chlorophenyl)-3-phenylpropanamide.

Step 2: Coupling with 5-chlorosalicylic acid

To a solution of 5-chlorosalicylic acid (1 equivalent) in anhydrous DCM at 0°C, add EDC (1.2

equivalents) and DMAP (0.1 equivalents).

Stir the mixture for 15 minutes.

Add a solution of (S)-2-amino-N-(4-chlorophenyl)-3-phenylpropanamide (1.1 equivalents) in

DCM to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction by TLC.

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford Anticancer Agent
151.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-

resolution mass spectrometry (HRMS) to confirm its structure and purity.
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Step 1: Amide Formation

Step 2: Final Coupling
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Proposed Synthetic Workflow for Anticancer Agent 151

Biological Activity and Mechanism of Action
While specific studies on Anticancer Agent 151 are limited, its structural class, the

salicylanilides, has been extensively investigated for anticancer properties. The biological

activity of this class of compounds is multifaceted, often involving the modulation of multiple

cellular signaling pathways.
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In Vitro Cytotoxicity
Anticancer Agent 151 has been reported to exhibit cytotoxic activity against human breast

cancer cell lines.

Cell Line Cancer Type IC₅₀ (µM) Reference

MCF-7
Breast

Adenocarcinoma
6.3 MedChemExpress

Note: The table presents currently available data. Further studies are required to establish a

comprehensive cytotoxicity profile across a broader panel of cancer cell lines.

Postulated Mechanisms of Action
Based on the known biological activities of salicylanilide derivatives, the anticancer effects of

Anticancer Agent 151 are likely mediated through one or more of the following mechanisms:

Mitochondrial Uncoupling: Salicylanilides are known to act as protonophores, disrupting the

proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative

phosphorylation can lead to a decrease in ATP production, an increase in reactive oxygen

species (ROS), and subsequent induction of apoptosis.

Inhibition of Signaling Pathways: Salicylanilides have been shown to inhibit several key

signaling pathways that are often dysregulated in cancer:

STAT3 Signaling: Inhibition of the STAT3 pathway can suppress cancer cell proliferation,

survival, and angiogenesis.

Wnt/β-catenin Signaling: Dysregulation of the Wnt pathway is implicated in many cancers.

Inhibition of this pathway can lead to decreased cell proliferation and induction of

apoptosis.

NF-κB Signaling: The NF-κB pathway plays a crucial role in inflammation and cancer. Its

inhibition can reduce the expression of pro-survival and pro-inflammatory genes.
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mTOR Signaling: The mTOR pathway is a central regulator of cell growth and proliferation.

Its inhibition can lead to cell cycle arrest and apoptosis.

Mitochondria Signaling Pathways
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Postulated Mechanisms of Action of Anticancer Agent 151

Experimental Protocols for Biological Evaluation
The following are generalized protocols for key experiments to evaluate the anticancer activity

of Anticancer Agent 151, based on standard methodologies used for similar compounds.

Cell Viability Assay (MTT Assay)
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for

24 hours.

Treat the cells with various concentrations of Anticancer Agent 151 (e.g., 0.1, 1, 5, 10, 25,

50, 100 µM) and a vehicle control (DMSO) for 48 or 72 hours.
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Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value.

Apoptosis Assay (Annexin V/PI Staining)
Seed cells in a 6-well plate and treat with Anticancer Agent 151 at its IC₅₀ and 2x IC₅₀

concentrations for 24 or 48 hours.

Harvest the cells by trypsinization and wash with cold PBS.

Resuspend the cells in Annexin V binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the

dark for 15 minutes at room temperature.

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V

positive, PI negative) and necrotic cells (Annexin V and PI positive).

Western Blot Analysis for Signaling Pathway Inhibition
Treat cells with Anticancer Agent 151 as described for the apoptosis assay.

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-

STAT3, STAT3, β-catenin, p-NF-κB p65, NF-κB p65, p-mTOR, mTOR, and a loading control

like β-actin or GAPDH) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image

the blot.
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Experimental Workflow for Biological Evaluation

Conclusion and Future Directions
Anticancer Agent 151 is a synthetic salicylanilide derivative with demonstrated in vitro activity

against breast cancer cells. Based on the extensive research on this class of compounds, it is

likely to exert its anticancer effects through multiple mechanisms, including the disruption of

mitochondrial function and the inhibition of key oncogenic signaling pathways.

Further research is warranted to fully elucidate the therapeutic potential of Anticancer Agent
151. This should include:

Comprehensive screening against a diverse panel of cancer cell lines to determine its

spectrum of activity.

In-depth mechanistic studies to identify the primary molecular target(s) and delineate the

specific signaling pathways it modulates.
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In vivo efficacy studies in relevant animal models of cancer.

Pharmacokinetic and toxicological profiling to assess its drug-like properties.

The information provided in this guide serves as a comprehensive resource for researchers

interested in exploring the potential of Anticancer Agent 151 as a novel anticancer

therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12388575?utm_src=pdf-body
https://www.benchchem.com/product/b12388575?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/16/3/2414
https://www.mdpi.com/1420-3049/16/3/2414
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259751/
https://citeseerx.ist.psu.edu/document?repid=rep1&type=pdf&doi=0df19a68820ab1178ad06248827f1b5e91659a77
https://pubmed.ncbi.nlm.nih.gov/21403599/
https://pubmed.ncbi.nlm.nih.gov/21403599/
https://www.benchchem.com/product/b12388575#anticancer-agent-151-origin-and-natural-source-if-applicable
https://www.benchchem.com/product/b12388575#anticancer-agent-151-origin-and-natural-source-if-applicable
https://www.benchchem.com/product/b12388575#anticancer-agent-151-origin-and-natural-source-if-applicable
https://www.benchchem.com/product/b12388575#anticancer-agent-151-origin-and-natural-source-if-applicable
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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